molecular formula C15H14O3 B1584960 Guaiacyl phenylacetate CAS No. 4112-89-4

Guaiacyl phenylacetate

Cat. No. B1584960
CAS RN: 4112-89-4
M. Wt: 242.27 g/mol
InChI Key: KNVYLIIBQXVDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guaiacyl phenylacetate is a chemical compound with the linear formula C6H5CH2CO2C6H4-2-(OCH3) and a molecular weight of 242.27 . It is used in the synthesis of various substances and is commonly found in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5CH2CO2C6H4-2-(OCH3) . This indicates that the compound consists of a phenylacetic acid moiety attached to a guaiacyl group.


Physical And Chemical Properties Analysis

This compound is a viscous liquid with a melting point of 40-43 °C (lit.) . It has a molecular weight of 242.27 .

Scientific Research Applications

1. Tumor Cell Differentiation and Cancer Treatment

Guaiacyl phenylacetate, through its related compound sodium phenylacetate, has been studied for its effects on tumor cells. Sodium phenylacetate was found to affect the growth and differentiation of tumor cells in vitro. It induced rapid decline of myc oncogene expression, growth arrest, and granulocyte differentiation in promyelocytic leukemia HL-60 cells. Furthermore, it induced adipocyte conversion in immortalized mesenchymal C3H 10T1/2 cultures without causing neoplastic transformation, indicating its potential use in cancer intervention due to its effectiveness in inducing tumor cell maturation and its lack of cytotoxic and carcinogenic effects (Samid, Shack, & Sherman, 1992).

2. Impact on Lignification and Plant Growth

Research has indicated that guaiacyl units, which are related to this compound, play a significant role in lignification - a critical process in plant growth and development. The incorporation of guaiacyl units into lignins is regulated by light and membrane permeabilities, impacting the synthesis and transport or polymerization of guaiacyl-type units during lignification (Grand, Ranjeva, Boudet, & Alibert, 2004). Another study explored the expression of a cytochrome P450-dependent monooxygenase in Arabidopsis, which determined the composition of lignin monomers, emphasizing the role of guaiacyl units in the process (Meyer, Shirley, Cusumano, Bell-Lelong, & Chapple, 1998).

3. Anaerobic Degradation and Environmental Impact

This compound and its derivatives have been studied in the context of anaerobic degradation. For instance, veratrylglycerol-beta-guaiacyl ether, a lignin model compound related to this compound, was found to be degraded by mixed rumen bacteria under strictly anaerobic conditions. This degradation is significant for understanding the breakdown of lignin-related compounds in environmental contexts (Chen, Supanwong, Ohmiya, Shimizu, & Kawakami, 1985).

4. Liquefaction Mechanism and Industrial Applications

This compound derivatives have been utilized in studying the liquefaction mechanism of lignin, which has important implications for the utilization of lignin in bioenergy and other industrial applications. Studies using guaiacylglycerol-β-guaiacyl ether as a model compound have provided insights into the reaction products and mechanisms involved in lignin liquefaction (Lin, Yao, & Shiraishi, 2001).

5. Implications in Hemoglobinopathies and Blood Disorders

Phenylacetate, a related compound to this compound, has been explored for its potential in treating blood disorders. It induced erythroid differentiation and increased hemoglobin production in human leukemic cells, suggesting its usefulness in treating hematopoietic neoplasms and severe hemoglobinopathies (Samid, Yeh, & Prasanna, 1992).

properties

IUPAC Name

(2-methoxyphenyl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-9-5-6-10-14(13)18-15(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVYLIIBQXVDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063306
Record name Benzeneacetic acid, 2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Amber viscous liquid. When pure it forms colourless crystals with heavy, rather dry, woody, herbaceous odour
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Guaiacyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/704/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

150.00 °C. @ 0.40 mm Hg
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, very soluble (in ethanol)
Record name Guaiacyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/704/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

4112-89-4
Record name 2-Methoxyphenyl benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4112-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2-methoxyphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyphenyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUAIACYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLO759386W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

32 °C
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiacyl phenylacetate
Reactant of Route 2
Reactant of Route 2
Guaiacyl phenylacetate
Reactant of Route 3
Reactant of Route 3
Guaiacyl phenylacetate
Reactant of Route 4
Reactant of Route 4
Guaiacyl phenylacetate
Reactant of Route 5
Reactant of Route 5
Guaiacyl phenylacetate
Reactant of Route 6
Reactant of Route 6
Guaiacyl phenylacetate

Q & A

Q1: What does the research tell us about the safety of Guaiacyl phenylacetate for its intended use?

A1: The provided abstract from the Research Institute for Fragrance Materials (RIFM) indicates that a safety assessment was conducted on this compound []. This suggests that the compound is likely used in fragranced products. The assessment likely investigated potential toxicological effects and exposure levels to determine its safety in consumer products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.